molecular formula C10H12O3S B13037904 2,3-Dihydro-1H-inden-1-YL methanesulfonate

2,3-Dihydro-1H-inden-1-YL methanesulfonate

Cat. No.: B13037904
M. Wt: 212.27 g/mol
InChI Key: MDOKIDVFQRBXEX-UHFFFAOYSA-N
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Description

Its structure features a methanesulfonyl (mesyl) group attached to the 1-position of the indene backbone, making it a reactive intermediate in organic synthesis. This compound is notably utilized in nucleophilic substitution reactions, as demonstrated in the synthesis of 5-bromo-3-(2,3-dihydro-1H-inden-1-yloxy)pyridin-2-amine, where it acts as an electrophilic partner in the presence of cesium carbonate and DMF . Its mesyl group serves as an excellent leaving group, enabling efficient coupling with hydroxyl-containing substrates. While primarily a synthetic reagent, its structural analogs exhibit diverse pharmacological activities, highlighting the versatility of the indene core in medicinal chemistry.

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

2,3-dihydro-1H-inden-1-yl methanesulfonate

InChI

InChI=1S/C10H12O3S/c1-14(11,12)13-10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3

InChI Key

MDOKIDVFQRBXEX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1CCC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

The synthesis of 2,3-Dihydro-1H-inden-1-YL methanesulfonate typically involves the reaction of 2,3-dihydro-1H-indene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:

2,3-Dihydro-1H-indene+Methanesulfonyl chloride2,3-Dihydro-1H-inden-1-YL methanesulfonate\text{2,3-Dihydro-1H-indene} + \text{Methanesulfonyl chloride} \rightarrow \text{2,3-Dihydro-1H-inden-1-YL methanesulfonate} 2,3-Dihydro-1H-indene+Methanesulfonyl chloride→2,3-Dihydro-1H-inden-1-YL methanesulfonate

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Scientific Research Applications

Medicinal Chemistry

Sodium Channel Blockers
Recent studies have highlighted the potential of derivatives of 2,3-dihydro-1H-inden-1-YL methanesulfonate as sodium channel blockers. These compounds have been investigated for their ability to inhibit sodium channels, which play a critical role in neuronal signaling. For instance, a series of 3-amino-1-(5-indanyloxy)-2-propanol derivatives derived from this compound demonstrated significant efficacy as neuroprotective agents during ischemic conditions. These derivatives exhibited a high binding affinity for sodium channel sites while showing minimal interaction with dopamine D2 receptors, thus reducing the risk of side effects associated with traditional neuroprotective drugs .

Pharmacological Studies
In pharmacological evaluations, the use of 2,3-dihydro-1H-inden-1-YL methanesulfonate derivatives has been linked to improved outcomes in ischemic stroke models. The compounds were found to block sodium channels in a use-dependent manner, meaning they were more effective when neuronal activity was heightened, such as during ischemia . This property makes them promising candidates for further clinical development.

Organic Synthesis

Enantiomer Resolution
The compound has been utilized in the resolution of racemic mixtures into enantiomers through kinetic enzymatic reactions. For example, racemic 2,3-dihydro-1H-inden-1-ols were resolved using Burkholderia cepacia lipase in the presence of vinyl acetate. The process yielded high enantiomeric excess and chemical yields, showcasing the utility of 2,3-dihydro-1H-inden-1-YL methanesulfonate in asymmetric synthesis .

Esterification Reactions
The hydroxyl group present in 2,3-dihydro-1H-inden-1-YL methanesulfonate can undergo esterification with various carboxylic acids to form esters. These esters are valuable in multiple applications, including flavor and fragrance industries. The versatility of this compound allows for modifications that lead to various derivatives suitable for diverse applications.

Case Studies and Research Findings

Study Focus Findings
Sodium Channel Blockers Evaluation of neuroprotective agentsIdentified derivatives exhibited high efficacy as sodium channel blockers with low dopamine receptor affinity .
Kinetic Resolution Enantiomeric separationAchieved high yields and enantiomeric excess using enzymatic methods with Burkholderia cepacia lipase .
Esterification Applications Organic synthesisDemonstrated potential for creating valuable esters for flavor and fragrance applications.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-inden-1-YL methanesulfonate involves its reactivity with various nucleophiles and electrophiles. The methanesulfonate group acts as a good leaving group, facilitating substitution reactions. The compound’s molecular targets and pathways depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2,3-dihydro-1H-indene scaffold is a common structural motif in pharmaceuticals and organic intermediates. Below is a detailed comparison of 2,3-dihydro-1H-inden-1-YL methanesulfonate with related compounds, focusing on structural features, reactivity, synthesis, and applications:

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Method Applications/Properties References
2,3-Dihydro-1H-inden-1-YL methanesulfonate Methanesulfonate at 1-position ~228.27 (calculated) Substitution reactions (e.g., with pyridin-ol derivatives in DMF/Cs₂CO₃) Synthetic intermediate for coupling reactions
N-(2,3-Dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide (11a) Trifluoroacetamide at 1-position 255.23 (calculated) Amidation of indenol with trifluoroacetic anhydride Intermediate in meta-selective C–H borylation
3-Fluoro-N-[(1R,3S)-3-(1H-tetrazol-5-yl)-2,3-dihydro-1H-inden-1-yl]benzamide Tetrazole and benzamide groups 363.36 (calculated) Multi-step synthesis involving Rh-catalyzed reactions Potential therapeutic agent (structure-activity relationship studies)
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone Cathinone-derived substituents 305.41 (calculated) Advanced analytical techniques (HRMS, NMR) New psychoactive substance (forensic relevance)
2,3-Dihydro-5-(β-(1H-imidazol-1-yl)ethoxy)-1H-inden-1-carboxylic acid Imidazole and carboxylic acid groups 286.31 (calculated) Multi-step synthesis (alkylation, hydrolysis) Antithrombotic and antiplatelet drug candidate
Ethyl 2,3-Dihydroindene-1-acetate Acetate ester at 1-position 192.21 (CAS 22339-45-3) Esterification of indene-acetic acid Chemical intermediate for further derivatization

Key Observations:

Structural Variations and Reactivity :

  • The mesyl group in 2,3-dihydro-1H-inden-1-YL methanesulfonate enhances electrophilicity, favoring nucleophilic substitutions (e.g., with amines or alcohols) . In contrast, the trifluoroacetamide group in 11a facilitates amidation or hydrolysis reactions .
  • Bulky substituents, such as the tetrazole-benzamide moiety in , are often introduced via transition metal-catalyzed reactions (e.g., Rh₂piv₄), highlighting the need for specialized synthetic routes.

Pharmacological Relevance: While 2,3-dihydro-1H-inden-1-YL methanesulfonate itself is a synthetic intermediate, analogs like the imidazole-containing derivative in and the tetrazole-benzamide compound in exhibit direct biological activities (antithrombotic, antiplatelet, or receptor modulation). The cathinone derivative in underscores the indene scaffold's prevalence in psychoactive substances, necessitating advanced analytical methods (HRMS, X-ray crystallography) for identification.

Physicochemical Properties: The mesyl group increases polarity and aqueous solubility compared to non-polar derivatives like ethyl 2,3-dihydroindene-1-acetate . Stereochemistry plays a critical role in biological activity; for example, the (1R,3S) configuration in is essential for target binding, as seen in structure-activity relationship studies.

Synthetic Methodologies :

  • Simple substitutions (e.g., mesylate displacement) contrast with multi-step syntheses requiring catalysts (e.g., Rh₂piv₄ in ) or photo-induced conditions (e.g., Ritter reaction in ).

Research Findings and Implications

  • Forensic Chemistry : The indene backbone is a hallmark of emerging psychoactive substances, necessitating robust analytical protocols (HRMS, NMR) for identification .
  • Drug Discovery : Functionalization of the indene core with heterocycles (e.g., tetrazoles, imidazoles) enhances bioactivity, as seen in antithrombotic and receptor-targeting compounds .
  • Synthetic Utility : Methanesulfonate derivatives remain indispensable in constructing complex molecules via efficient coupling reactions .

Biological Activity

2,3-Dihydro-1H-inden-1-yl methanesulfonate is a compound with emerging significance in pharmacology, particularly in the context of its biological activity. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound acts primarily as an agonist for G-protein coupled receptors (GPCRs), specifically GPR84. Activation of GPR84 has been linked to various biological processes, including enhanced phagocytosis, immune cell migration, and increased secretion of inflammatory mediators such as cytokines and chemokines . These actions suggest a potential role in modulating immune responses and addressing metabolic dysfunction.

Structure-Activity Relationship (SAR)

Recent studies have investigated the structure-activity relationship of derivatives of 2,3-dihydro-1H-inden-1-yl methanesulfonate. For instance, modifications in the molecular structure have led to significant variations in potency and metabolic stability. One study reported that specific substitutions on the naphthyl group can enhance the compound's efficacy while maintaining favorable lipophilicity .

Table 1: Structure-Activity Relationship Insights

CompoundPotency (IC50)Metabolic Stability (t½)Notes
11100 μM13.8 minReference ligand
195 μM59.6 minEnhanced stability
3220-fold increaseNot specifiedMeta-substitution effect

Therapeutic Applications

The biological activity of 2,3-dihydro-1H-inden-1-yl methanesulfonate indicates its potential in treating various conditions:

1. Cancer Therapy
The activation of GPR84 by this compound may enhance the immune system's ability to target cancer cells, particularly those deficient in adipocyte plasma membrane-associated proteins . This suggests a dual role in both immune modulation and direct anti-cancer effects.

2. Metabolic Disorders
Research indicates that compounds like 2,3-dihydro-1H-inden-1-yl methanesulfonate could be beneficial in managing metabolic diseases such as type 2 diabetes by influencing insulin sensitivity and lipid metabolism .

3. Anti-inflammatory Effects
Given its role in cytokine release and immune response modulation, this compound may also serve as a therapeutic agent for inflammatory diseases .

Case Studies

Recent investigations into the pharmacological properties of 2,3-dihydro-1H-inden-1-yl methanesulfonate provide valuable insights into its clinical potential:

Case Study: GPR84 Agonists
A study focused on the effects of various GPR84 agonists highlighted that activation leads to significant increases in phagocytosis and cytokine production in macrophages. The findings suggest that derivatives of this compound could be developed into treatments for chronic inflammatory conditions .

Case Study: Metabolic Stability Assessment
Another study assessed the metabolic stability of several analogs of 2,3-dihydro-1H-inden-1-yl methanesulfonate using mouse liver microsomes. The results indicated that while some derivatives exhibited rapid metabolism, others maintained stability which is critical for therapeutic efficacy .

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